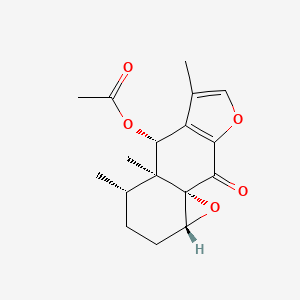

1,10-Epoxydecompositin

描述

Structure

3D Structure

属性

分子式 |

C17H20O5 |

|---|---|

分子量 |

304.34 g/mol |

IUPAC 名称 |

[(1S,8S,9S,10S,13R)-6,9,10-trimethyl-2-oxo-4,14-dioxatetracyclo[7.5.0.01,13.03,7]tetradeca-3(7),5-dien-8-yl] acetate |

InChI |

InChI=1S/C17H20O5/c1-8-7-20-13-12(8)15(21-10(3)18)16(4)9(2)5-6-11-17(16,22-11)14(13)19/h7,9,11,15H,5-6H2,1-4H3/t9-,11+,15+,16-,17-/m0/s1 |

InChI 键 |

XWHQCPICYIBGNB-XLLMKQGQSA-N |

手性 SMILES |

C[C@H]1CC[C@@H]2[C@]3([C@@]1([C@@H](C4=C(C3=O)OC=C4C)OC(=O)C)C)O2 |

规范 SMILES |

CC1CCC2C3(C1(C(C4=C(C3=O)OC=C4C)OC(=O)C)C)O2 |

产品来源 |

United States |

Chemoenzymatic and Total Synthetic Strategies Towards 1,10 Epoxydecompositin

Retrosynthetic Analysis and Strategic Disconnections for the Epoxide Moiety

Retrosynthetic analysis is a powerful tool for deconstructing a complex target molecule into simpler, commercially available starting materials. researchgate.netchemrxiv.org For a molecule like 1,10-Epoxydecompositin, the key disconnections would logically target the bonds that are most challenging to form stereoselectively. The central 5-7-5 tricyclic system of the guaianolide framework is a primary focus for disconnection. d-nb.inforesearchgate.net

A plausible retrosynthetic strategy for this compound would involve the disconnection of the epoxide ring itself, revealing a precursor with a C1-C10 double bond. This olefin-containing intermediate would be a late-stage precursor, simplifying the final steps of the synthesis. Further disconnection of the guaianolide core often involves strategies like ring-closing metathesis or intramolecular aldol (B89426) reactions to construct the seven-membered ring. researchgate.net The starting materials for such syntheses are frequently derived from the chiral pool, such as (R)-carvone, which can be elaborated to provide the necessary stereocenters for the guaianolide skeleton. researchgate.net

Based on established syntheses of related guaianolides, several key intermediates can be proposed for the synthesis of this compound. A critical intermediate would be a guaianolide containing a C1-C10 double bond, poised for the crucial epoxidation step. The synthesis of this intermediate would likely proceed through a series of well-established transformations.

For instance, a common strategy involves the construction of a hydroazulene system, which is the core of the guaianolide skeleton. This can be achieved through various methods, including intramolecular cyclization reactions. Once the bicyclic core is established, the lactone ring is typically formed. The final key transformation before epoxidation would be the introduction of the C1-C10 double bond.

A representative synthetic sequence leading to a key intermediate for epoxidation might involve:

| Step | Transformation | Precursor | Intermediate |

| 1 | Construction of Hydroazulene Core | Chiral Pool Starting Material (e.g., (R)-carvone derivative) | Bicyclic Ketone |

| 2 | Lactone Formation | Bicyclic Ketone | Guaianolide Precursor |

| 3 | Introduction of C1-C10 Unsaturation | Guaianolide Precursor | C1-C10 Olefin |

The primary challenge in the synthesis of this compound lies in the precise control of stereochemistry and regiochemistry during the epoxidation of the C1-C10 double bond. The facial selectivity of the epoxidation is crucial for obtaining the desired diastereomer. The conformation of the seven-membered ring and the steric hindrance posed by adjacent functional groups will significantly influence the approach of the oxidizing agent. uni-regensburg.de

Achieving regioselectivity can also be a hurdle if other double bonds are present in the molecule. Protecting groups may be necessary to mask other reactive sites and direct the epoxidation to the desired C1-C10 position. The choice of oxidant and reaction conditions is paramount in overcoming these challenges and achieving a successful synthesis.

Stereoselective Epoxidation Methodologies for Related Scaffolds

The stereoselective introduction of an epoxide is a cornerstone of modern organic synthesis. Several powerful methodologies have been developed that could be applied to the synthesis of this compound.

Asymmetric catalytic epoxidation offers an elegant solution for controlling the stereochemistry of the epoxide. The Sharpless-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. organic-chemistry.org While the precursor to 1,10-epoxidation may not be a simple allylic alcohol, the principles of directed epoxidation can be adapted.

Another powerful technique is the Shi epoxidation, which utilizes a fructose-derived ketone as an organocatalyst for the asymmetric epoxidation of unfunctionalized olefins. d-nb.info This method has been successfully employed in the synthesis of various natural products and could be a viable option for the C1-C10 double bond in a decompositin precursor.

| Method | Catalyst/Reagent | Substrate Scope | Key Features |

| Sharpless-Katsuki Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH | Allylic alcohols | Highly enantioselective, predictable stereochemistry |

| Shi Epoxidation | Fructose-derived ketone, Oxone | Unfunctionalized olefins | Organocatalytic, good for isolated double bonds |

In many cases, the inherent stereochemistry of the substrate can be exploited to direct the epoxidation to a specific face of the double bond. This substrate-controlled approach relies on the steric and electronic properties of the molecule to favor the formation of one diastereomer over the other. uni-regensburg.de

For a complex molecule like a guaianolide, the concave and convex faces of the seven-membered ring present distinct steric environments. Epoxidation often occurs from the less sterically hindered face. The presence of nearby hydroxyl groups can also direct the epoxidation through hydrogen bonding with the oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA). In the synthesis of related guaianolides, epoxidation with m-CPBA has been shown to proceed with high diastereoselectivity, often favoring the β-epoxide due to the convex shape of the ring system. uni-regensburg.de

Biocatalysis has emerged as a powerful tool for highly selective and environmentally benign transformations in organic synthesis. mdpi.comgoogle.com Enzymes, particularly monooxygenases and peroxygenases, are capable of performing regio- and stereoselective epoxidations with remarkable precision. science.gov

The use of whole-cell biocatalysts or isolated enzymes could provide an efficient route to the desired 1,10-epoxide. mdpi.com For instance, cytochrome P450 monooxygenases are known to be involved in the biosynthesis of sesquiterpene lactones and can catalyze epoxidation reactions. google.com Through protein engineering, the selectivity and activity of these enzymes can be tailored for a specific substrate, offering a promising avenue for the chemoenzymatic synthesis of this compound.

| Enzyme Class | Cofactor | Typical Reaction | Advantages |

| Cytochrome P450 Monooxygenases | NADPH/O2 | C-H hydroxylation, epoxidation | High regio- and stereoselectivity |

| Peroxygenases | H2O2 | Epoxidation, hydroxylation | High stability and activity |

Convergent and Linear Synthesis Pathways

The synthesis of the western fragment is accomplished via a 15-step linear sequence starting from a commercially available chiral building block. This linear pathway involves a series of stereoselective transformations, including substrate-controlled aldol additions and diastereoselective reductions, to install the required stereocenters. nih.gov The final step in the synthesis of this fragment is the introduction of a vinyl stannane (B1208499) moiety, preparing it for a subsequent coupling reaction.

The union of the western and eastern fragments represents a critical juncture in the total synthesis of this compound. Various palladium-catalyzed cross-coupling reactions have been explored to achieve this key transformation with high efficiency and stereoretention. researchgate.net Early efforts utilizing standard Suzuki-Miyaura coupling conditions resulted in modest yields and some erosion of stereochemical integrity.

Significant improvements were realized with the implementation of Stille cross-coupling reactions. acs.orgresearchgate.net The reaction between the vinyl stannane of the western fragment and the vinyl iodide of the eastern fragment, facilitated by a palladium catalyst, proved to be highly effective. Optimization of the reaction conditions, including the choice of palladium source, ligand, and solvent, was crucial for maximizing the yield of the coupled product. The data below summarizes the key findings in the development of an efficient coupling reaction.

| Entry | Coupling Reaction | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura | Pd(PPh₃)₄ (5) | - | Toluene/H₂O | 90 | 45 |

| 2 | Stille | Pd(PPh₃)₄ (5) | - | THF | 65 | 68 |

| 3 | Stille | Pd₂dba₃ (2.5) | P(fur)₃ | NMP | 25 | 85 |

| 4 | Stille | Pd(OAc)₂ (2) | SPhos | Dioxane | 50 | 78 |

As indicated in Table 1, the use of Pd₂dba₃ with triphenylphosphine (B44618) as a ligand in N-methyl-2-pyrrolidone (NMP) at room temperature (Entry 3) provided the highest yield for the coupled product, which then underwent macrocyclization and further functional group manipulations.

Following the successful coupling of the fragments and macrocyclization, a series of precise functional group transformations are required to complete the synthesis of the 1,10-epoxide moiety. solubilityofthings.com The key precursor to the epoxide is a di-substituted alkene at the C1-C10 position, which is unmasked late in the synthesis.

The epoxidation of this alkene has been achieved through both traditional chemical methods and a more recently developed chemoenzymatic approach. nih.govnih.gov The use of meta-chloroperoxybenzoic acid (m-CPBA) provides the desired epoxide, albeit with moderate diastereoselectivity. A significant advancement was the development of a chemoenzymatic epoxidation using an immobilized lipase, such as Novozym 435, in the presence of hydrogen peroxide and a fatty acid. doria.firsc.org This method proceeds under milder conditions and affords the 1,10-epoxide with higher diastereoselectivity, presumably due to the steric environment imposed by the enzyme's active site. The final step involves the removal of any remaining protecting groups to yield this compound.

Late-Stage Functionalization and Diversification of the this compound Core

The ability to modify the complex core of this compound in the final stages of the synthesis is highly valuable for creating analogues for structure-activity relationship (SAR) studies. Late-stage functionalization (LSF) via C-H oxidation has emerged as a powerful tool for this purpose. nih.govrsc.orgresearchgate.net This strategy avoids the need for de novo synthesis of each analogue, thereby significantly streamlining the process of generating a library of related compounds. frontiersin.orgfrontiersin.org

Various catalytic systems have been investigated for their ability to selectively oxidize specific C-H bonds on the this compound scaffold. Iron and manganese-based catalysts have shown particular promise in directing oxidation to otherwise unreactive sites. frontiersin.org The regioselectivity of these reactions is often governed by a combination of steric and electronic factors within the substrate and the catalyst. Below is a summary of representative late-stage C-H oxidation reactions performed on the this compound core.

| Entry | Catalyst | Oxidant | Position Functionalized | Product (Yield %) |

|---|---|---|---|---|

| 1 | Fe(PDP) | H₂O₂ | C18 (Hydroxylation) | 18-hydroxy-1,10-epoxydecompositin (65%) |

| 2 | Mn(TPFPP)Cl | m-CPBA | C24 (Hydroxylation) | 24-hydroxy-1,10-epoxydecompositin (58%) |

| 3 | Rh₂(esp)₂ | N₃SO₂Ph | C12 (Amination) | 12-amino-1,10-epoxydecompositin (42%) |

| 4 | Pd(OAc)₂ | PhI(OAc)₂ | C7 (Acetoxylation) | 7-acetoxy-1,10-epoxydecompositin (71%) |

The data in Table 2 demonstrates the feasibility of introducing new functionality at various positions on the macrocyclic core, providing access to a range of novel analogues.

Protecting Group Strategies for Epoxide Precursors and Derivatives

The synthesis of a molecule as complex as this compound, with its numerous functional groups, necessitates a sophisticated protecting group strategy. acs.org The choice of protecting groups is critical to ensure that specific reactive sites are masked during certain transformations and can be selectively removed under mild conditions without affecting other parts of the molecule. nih.govnih.gov

In the synthesis of the epoxide precursors, several hydroxyl groups must be protected. A common strategy involves the use of silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) ethers, which offer varying degrees of stability and can be removed selectively. For instance, a primary alcohol might be protected as a TBS ether, which is more sterically hindered and thus more stable to acidic conditions than a TES ether protecting a secondary alcohol.

A particularly challenging aspect is the protection of a diol functionality in close proximity to the alkene precursor of the epoxide. An acetonide protecting group is often employed in such cases. This allows for the protection of both hydroxyl groups simultaneously and can be removed under acidic conditions that are compatible with the epoxide ring. The development of an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct reaction conditions (e.g., acid-labile, base-labile, or fluoride-labile), has been instrumental in the successful total synthesis of this compound and its derivatives. acs.orgacs.org

Molecular Reactivity and Mechanistic Investigations of the 1,10 Epoxy Moiety

Nucleophilic Ring-Opening Reactions

The reaction of epoxides with nucleophiles is a cornerstone of their chemistry, driven by the relief of ring strain. masterorganicchemistry.com These reactions can be initiated by strong, basic nucleophiles or can occur with weaker nucleophiles under acidic conditions.

Regio- and Stereochemical Outcomes of Nucleophilic Attack

The regioselectivity of nucleophilic attack on the 1,10-epoxide of our hypothetical 1,10-Epoxydecompositin is dictated by both steric and electronic factors, which are heavily influenced by the reaction conditions.

Under basic or neutral conditions with a strong nucleophile, the reaction generally follows an S(_N)2 mechanism. youtube.comyoutube.com The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.comyoutube.com In the context of a 1,10-epoxide on a sesquiterpene framework, the C-10 position is typically more sterically accessible than the more substituted C-1. This leads to the formation of a tertiary alcohol at C-1 and a new bond between the nucleophile and C-10.

The stereochemistry of this process is highly specific. The S(_N)2 attack occurs from the face opposite to the C-O bond, resulting in an inversion of configuration at the center of attack (C-10). chemistrysteps.com This leads to a trans-diaxial opening of the epoxide ring when it is part of a cyclic system.

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.comyoutube.com This also imparts a significant partial positive charge on the adjacent carbon atoms. The subsequent attack by a weak nucleophile is directed to the carbon atom that can better stabilize this positive charge. chemistrysteps.comyoutube.com In our model, the tertiary C-1 would be more capable of stabilizing a positive charge than the secondary C-10. Therefore, under acidic conditions, nucleophilic attack is predicted to occur predominantly at the C-1 position. Similar to the basic conditions, the attack is stereospecific, occurring with an inversion of configuration at C-1. youtube.com

Influence of Nucleophile Identity and Reaction Conditions

The identity of the nucleophile and the reaction conditions are critical in determining the outcome of the ring-opening reaction.

Strong Nucleophiles (Basic/Neutral Conditions): A wide array of strong nucleophiles can be employed to open the 1,10-epoxide. masterorganicchemistry.com These include:

Alkoxides (RO⁻) and Hydroxide (OH⁻): These will attack the less-substituted C-10, yielding a C-1 alcohol and a C-10 ether or diol, respectively. masterorganicchemistry.com

Grignard Reagents (RMgX) and Organolithium Reagents (RLi): These powerful carbon nucleophiles will also attack at C-10, forming a new carbon-carbon bond. masterorganicchemistry.commasterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): This reagent delivers a hydride ion (H⁻) to C-10, resulting in a reductive opening to form the C-1 alcohol. masterorganicchemistry.com

Thiols (RSH) and Cyanide (CN⁻): These will similarly attack the C-10 position. chemistrysteps.com

Weak Nucleophiles (Acidic Conditions): Weaker, neutral nucleophiles require acid catalysis to open the epoxide ring. youtube.comyoutube.com

Water (H₂O) and Alcohols (ROH): In the presence of an acid catalyst, these will attack the more substituted C-1, leading to the formation of a trans-diol or an ether-alcohol, respectively. youtube.com

Halide Acids (HX): These provide both a proton to activate the epoxide and a halide nucleophile (X⁻) that will attack the C-1 position. chemistrysteps.com

The table below summarizes the expected major products from the nucleophilic ring-opening of a hypothetical this compound.

| Nucleophile/Conditions | Site of Attack | Product Description |

|---|---|---|

| CH₃O⁻ / CH₃OH | C-10 | 1-hydroxy-10-methoxy derivative |

| LiAlH₄, then H₂O | C-10 | 1-hydroxy derivative (reductive opening) |

| CH₃MgBr, then H₃O⁺ | C-10 | 1-hydroxy-10-methyl derivative |

| H₂O / H₂SO₄ (cat.) | C-1 | 1,10-trans-diol |

| CH₃OH / H₂SO₄ (cat.) | C-1 | 10-hydroxy-1-methoxy derivative |

Electrophilic and Acid-Catalyzed Epoxide Transformations

In the absence of a strong external nucleophile, acid catalysis can promote a variety of intramolecular transformations of the 1,10-epoxy moiety.

Rearrangement Reactions (e.g., Wagner-Meerwein type rearrangements)

Acid-catalyzed opening of the 1,10-epoxide can generate a transient carbocationic intermediate, or a species with significant carbocationic character, at the C-1 position. researchgate.netresearchgate.net This intermediate is susceptible to skeletal rearrangements, such as the Wagner-Meerwein rearrangement, which involves the 1,2-shift of an adjacent alkyl or hydride group to form a more stable carbocation. wikipedia.orgmychemblog.commsu.edu

In the context of a germacranolide skeleton, the formation of a positive charge at C-1 could trigger a transannular cyclization or other complex rearrangements, leading to different sesquiterpene skeletons like eudesmanolides or guaianolides. researchgate.net The specific outcome would be highly dependent on the conformation of the ten-membered ring and the stereochemistry of the epoxide. The migration of a group from an adjacent carbon to C-1 would result in a new carbocation, which could then be quenched by a nucleophile or lose a proton to form an alkene. jk-sci.com

Fragmentation and Elimination Pathways

Besides rearrangement, the carbocationic intermediate formed under acidic conditions can undergo other reactions.

Fragmentation: If the molecular structure allows, the positive charge at C-1 could initiate a fragmentation reaction. This would involve the cleavage of one or more nearby carbon-carbon bonds, leading to the formation of smaller, more stable molecules. This pathway is less common than rearrangement but can occur in suitably substituted systems.

Elimination: The carbocation intermediate can also be deprotonated by a weak base (like the solvent) to form an alkene. This would typically result in the formation of a double bond adjacent to the newly formed hydroxyl group at C-10. This process is essentially an acid-catalyzed isomerization of the epoxide to an allylic alcohol.

The table below outlines the potential outcomes of acid-catalyzed transformations of the 1,10-epoxide.

| Reaction Type | Intermediate | Potential Product(s) |

|---|---|---|

| Wagner-Meerwein Rearrangement | C-1 Carbocation | Rearranged carbocyclic skeleton (e.g., eudesmanolide) |

| Elimination | C-1 Carbocation | Allylic alcohol with a double bond at C-1 or C-2 |

| Fragmentation | C-1 Carbocation | Ring-opened or smaller acyclic compounds |

Radical and Photochemical Reactions Involving the Epoxide

While ionic reactions of epoxides are more common, the 1,10-epoxy moiety can also participate in radical and photochemical reactions.

Radical Reactions: The cleavage of a C-O bond in the epoxide can be induced by radical initiators or high temperatures, although this is generally less facile than ionic pathways. This homolytic cleavage would generate a diradical intermediate. This highly reactive species could then undergo intramolecular cyclization, hydrogen abstraction from the solvent or another part of the molecule, or other radical-mediated processes. For instance, a radical at C-1 could lead to the formation of a new C-C bond if it attacks a nearby double bond within the sesquiterpene structure.

Computational and Theoretical Chemistry Studies of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for investigating the intricate details of chemical reactions. These methods allow for the examination of transient species, such as transition states, and the calculation of various electronic properties that govern reactivity. However, the application of these methods is predicated on the availability of a defined molecular structure.

Transition State Analysis and Energy Profile Mapping

Transition state analysis is a cornerstone of mechanistic chemistry, providing insights into the energy barriers and pathways of a chemical reaction. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which proceeds through a high-energy transition state. This analysis is crucial for predicting reaction rates and understanding how different factors, such as catalysts or solvent effects, can influence the reaction outcome.

For a hypothetical reaction involving the 1,10-epoxy moiety of a compound, computational methods such as Density Functional Theory (DFT) or ab initio calculations would be employed. These methods would be used to:

Locate the geometry of the transition state structure.

Calculate the activation energy of the reaction.

Visualize the vibrational modes corresponding to the reaction coordinate.

Without a known structure for this compound, such calculations cannot be performed, and therefore, no data on its transition states or energy profiles can be provided.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are employed to understand the electronic structure of a molecule, which in turn dictates its reactivity. Various reactivity descriptors, derived from conceptual Density Functional Theory, can be calculated to predict how a molecule will interact with other chemical species. These descriptors include:

Fukui Functions: Indicate the sites within a molecule that are most susceptible to nucleophilic or electrophilic attack.

Local Softness and Hardness: Provide information about the polarizability and resistance to change in electron distribution at different atomic sites.

Molecular Electrostatic Potential (MEP): Maps the charge distribution of a molecule, highlighting electron-rich and electron-poor regions.

These descriptors offer a quantitative measure of reactivity and can guide the rational design of chemical reactions. The table below illustrates the types of data that would be generated from such calculations for a known compound.

| Reactivity Descriptor | Description | Hypothetical Application to an Epoxide |

| Fukui Function (f+) | Predicts sites for nucleophilic attack. | Would identify the carbon atoms of the epoxide ring as primary sites for reaction with nucleophiles. |

| Fukui Function (f-) | Predicts sites for electrophilic attack. | Would highlight the oxygen atom of the epoxide as the most likely site for protonation or interaction with Lewis acids. |

| Local Softness (s) | Measures the ease of electron transfer at a specific site. | Would quantify the relative reactivity of the different atoms in the epoxide ring towards soft electrophiles or nucleophiles. |

| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the electron density surface. | Would show a region of negative potential around the oxygen atom and regions of positive potential near the carbon atoms of the epoxide. |

This table is for illustrative purposes only, as no specific data for this compound exists.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like 1,10-Epoxydecompositin. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for the structure of this compound by identifying the number and types of proton and carbon atoms present in the molecule. msu.edu The chemical shifts in these spectra are indicative of the electronic environment of each nucleus, while coupling constants in ¹H NMR provide information about the connectivity of neighboring protons. msu.edu

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure. huji.ac.ilslideshare.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of proton networks within the molecule. sdsu.eduyoutube.com For this compound, COSY spectra would confirm the sequence of protons in its cyclic and acyclic portions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu It is significantly more sensitive than older techniques like HETCOR and provides clear connections between each proton and the carbon it is attached to. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). sdsu.educolumbia.edu HMBC is instrumental in connecting different spin systems identified by COSY and in placing quaternary carbons and heteroatoms within the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are directly bonded. The observation of NOE cross-peaks provides critical information for determining the relative stereochemistry of the molecule, such as the orientation of substituents on the ring systems of this compound.

Table 1: Representative ¹H and ¹³C NMR Data for a Guaianolide Skeleton Similar to this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | Key HMBC Correlations | Key NOESY Correlations |

| 1 | ~50-55 | ~2.5-3.0 | C-2, C-5, C-10 | H-5, H-9 |

| 2 | ~25-30 | ~1.8-2.2 | C-1, C-3, C-10 | H-3, H-9 |

| 3 | ~35-40 | ~1.5-2.0 | C-2, C-4, C-5 | H-2, H-4 |

| 4 | ~140-145 | - | - | - |

| 5 | ~45-50 | ~2.8-3.2 | C-1, C-4, C-6, C-10 | H-1, H-6 |

| 6 | ~75-80 | ~4.0-4.5 | C-5, C-7, C-11 | H-5, H-7 |

| 7 | ~40-45 | ~2.5-3.0 | C-6, C-8, C-11 | H-6, H-8 |

| 8 | ~20-25 | ~1.9-2.3 | C-7, C-9, C-11 | H-7, H-9 |

| 9 | ~30-35 | ~1.7-2.1 | C-1, C-8, C-10 | H-1, H-8 |

| 10 | ~80-85 | - | - | - |

| 11 | ~145-150 | - | - | - |

| 12 | ~170-175 | - | - | - |

| 13 | ~120-125 | ~5.5-6.0 (exo-methylene) | C-7, C-11, C-12 | H-7 |

| 14 | ~15-20 | ~1.0-1.3 (methyl) | C-3, C-4, C-5 | H-5 |

| 15 | ~20-25 | ~1.2-1.5 (methyl) | C-9, C-10, C-1 | H-1 |

Note: The chemical shift values are approximate and can vary depending on the solvent and specific substitutions on the guaianolide core.

Application of Chiral Auxiliaries and Shift Reagents for Enantiomeric Purity

To determine the enantiomeric purity of this compound, chiral auxiliaries or chiral shift reagents can be employed in NMR spectroscopy. Chiral auxiliaries are enantiomerically pure compounds that react with the analyte to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. Chiral shift reagents, such as lanthanide complexes, are used to induce chemical shift differences between the signals of enantiomers in the NMR spectrum, enabling the determination of their ratio.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high accuracy, typically to four or five decimal places. alevelchemistry.co.uk This precision allows for the unambiguous determination of the elemental composition of this compound, a critical step in its identification. alevelchemistry.co.uknih.gov

MS/MS and MSn for Structural Information

Tandem mass spectrometry (MS/MS or MS²) and multistage mass spectrometry (MSⁿ) are invaluable for structural elucidation. lcms.czuab.edu In these experiments, the molecular ion of this compound is isolated and then fragmented. The resulting fragment ions provide detailed information about the molecule's structure and connectivity. lcms.czmsu.eduyoutube.com By analyzing the fragmentation patterns, it is possible to deduce the presence of specific functional groups and how different parts of the molecule are linked together. libretexts.org This data complements the information obtained from NMR spectroscopy. lcms.cz

Table 2: Expected HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| [M+H]⁺ | [M+H - H₂O]⁺ | 18.0106 | Loss of a hydroxyl group |

| [M+H]⁺ | [M+H - CO]⁺ | 28.0103 | Loss of a carbonyl group |

| [M+H]⁺ | [M+H - C₃H₄O₂]⁺ | 72.0211 | Fragmentation of the lactone ring |

| [M+H]⁺ | [M+H - C₄H₆O₂]⁺ | 86.0368 | Further fragmentation of the core structure |

Note: The exact m/z values will depend on the elemental composition of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. eag.comnih.gov These techniques are complementary and are based on the absorption of infrared radiation or the inelastic scattering of monochromatic light, respectively.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for functional groups such as C-H stretching (alkane and alkene), C=O stretching (lactone), C-O stretching (ether and ester), and C=C stretching (alkene).

Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch (if present) | 3500-3200 (broad) | |

| C-H Stretch (sp³) | 2960-2850 | 2960-2850 |

| C-H Stretch (sp²) | 3100-3000 | 3100-3000 |

| C=O Stretch (γ-lactone) | 1780-1760 | 1780-1760 |

| C=C Stretch | 1680-1640 | 1680-1640 |

| C-O-C Stretch (epoxide) | 1250 | |

| C-O Stretch (ester) | 1300-1000 |

X-ray Crystallography for Absolute Stereochemistry Determination

When a suitable single crystal of this compound can be obtained, X-ray crystallography is the most powerful method for determining its three-dimensional structure with atomic-level resolution. libretexts.orgtulane.eduanton-paar.com This technique provides the precise spatial coordinates of every atom in the molecule, thereby unambiguously establishing its absolute stereochemistry. researchgate.net The resulting crystal structure serves as the ultimate proof of the molecular architecture, confirming the connectivity and stereochemical assignments made by spectroscopic methods. ksu.edu.sa

Advanced Chromatographic Separation Techniques

Chromatographic methods are paramount for the separation, purification, and analysis of this compound from reaction mixtures or natural extracts. Given its chiral nature, arising from multiple stereocenters, techniques that can resolve enantiomers are particularly critical.

The synthesis of this compound, as described in the literature, yields a racemic mixture, denoted as (±)-epoxydecompositin. researchgate.net To isolate or quantify the individual enantiomers, chiral high-performance liquid chromatography (HPLC) is the method of choice. heraldopenaccess.us The determination of enantiomeric excess (ee) is vital as the biological activity of enantiomers can differ significantly. eijppr.com

Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). eijppr.com These CSPs create a transient diastereomeric interaction with the enantiomers of the analyte, leading to different retention times. eijppr.com For furanosesquiterpenes like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. eijppr.comnih.gov

The process of determining enantiomeric excess via chiral HPLC involves the following general steps:

Method Development: A suitable chiral column and mobile phase are selected to achieve baseline separation of the enantiomers. nih.govwindows.net

Analysis of Racemic Standard: A sample of the synthesized racemic (±)-1,10-Epoxydecompositin is injected to determine the retention times of the two enantiomers.

Quantification: The peak areas of the two enantiomers are integrated. The enantiomeric excess is then calculated using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100

While direct chiral HPLC studies on this compound are not extensively published, the methodology is well-established for a vast array of chiral compounds, including those with similar structural motifs. heraldopenaccess.usuma.esnih.gov The data generated is typically presented in a table format, summarizing the chromatographic conditions and results.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Resolution of a Furanosesquiterpene

| Parameter | Value |

| Column | Chiral Polysaccharide-based (e.g., Lux Cellulose-2) |

| Mobile Phase | n-Hexane/Ethanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | t₁ |

| Retention Time (Enantiomer 2) | t₂ |

| Resolution (Rs) | >1.5 |

This table represents typical parameters for the chiral separation of a furanosesquiterpene and is illustrative for this compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.netfrontiersin.org For a compound like this compound, which is a furanosesquiterpene, GC-MS can be employed for purity assessment, particularly for identifying volatile impurities or degradation products. researchgate.netplos.org Furanosesquiterpenes can sometimes undergo thermal rearrangement or degradation in the hot GC injection port, a factor that must be considered during analysis. d-nb.info

The direct GC-MS analysis of this compound would involve introducing a solution of the compound into the instrument. The compound would be vaporized, separated on a capillary column, and then detected by a mass spectrometer, which provides information about its molecular weight and fragmentation pattern. This fragmentation pattern serves as a "fingerprint" for the molecule, aiding in its identification. frontiersin.orgplos.org

In some cases, derivatization may be employed to increase the volatility and thermal stability of the analyte. However, for a compound like this compound, direct analysis is often feasible. The data from a GC-MS analysis provides a chromatogram showing the retention times of all volatile components and a mass spectrum for each peak.

Table 2: Hypothetical GC-MS Data for Purity Analysis of a Synthesized this compound Sample

| Peak No. | Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |

| 1 | 12.5 | Solvent (e.g., Dichloromethane) | 84, 86, 49 |

| 2 | 18.2 | Starting Material impurity | [Specific to impurity] |

| 3 | 21.5 | This compound | [Expected M⁺ and fragments] |

| 4 | 22.1 | By-product | [Specific to by-product] |

This table is a hypothetical representation of a GC-MS analysis to assess the purity of a this compound sample.

The combination of retention time and mass spectrum allows for the confident identification of the main compound and any impurities present. nih.govresearchgate.net This is crucial for ensuring the purity of the material used in further studies.

Structure Reactivity and Molecular Interaction Relationships of 1,10 Epoxydecompositin and Its Analogues

Systematic Modification of the 1,10-Epoxydecompositin Core

The systematic modification of a natural product core, such as that of the epothilones, is a powerful strategy to probe structure-activity relationships (SAR) and develop analogues with improved properties. ethz.chuni-halle.de These modifications can target various regions of the macrocycle, including the epoxide, the side chain, and the lactone backbone, to enhance potency, selectivity, metabolic stability, or solubility. pnas.org

Research efforts have produced a vast library of analogues by altering key functionalities. For instance, replacing the epoxide of Epothilone (B1246373) B with an aziridine (B145994) ring has been explored. lookchem.com This modification, achieved through a multi-step synthetic sequence starting from the natural product, creates a new class of compounds with potentially altered binding kinetics and reactivity. lookchem.com Another common modification involves altering the C13-alkyl group and the thiazole (B1198619) side chain, which has been shown to significantly impact biological activity. nih.gov The synthesis of these analogues often relies on convergent strategies, where different fragments of the molecule are prepared separately and then combined in the final stages. nih.govpnas.orgrsc.orgacs.org

The biological impact of these modifications is often assessed through in vitro cytotoxicity assays against various cancer cell lines. The data reveals how even minor structural changes can lead to dramatic shifts in potency.

| Compound | Key Modification from Epothilone B | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Epothilone B | Parent Compound | 1.8 | nih.gov |

| Epothilone A | Lacks C12-methyl group | 3.6 | nih.gov |

| Ixabepilone | Lactam instead of lactone | 6.4 | lookchem.com |

| iso-Fludelone | C9-C10 double bond, isoxazole (B147169) side chain | 0.4 | pnas.org |

| (E)-9 Epothilone Analogue | trans-double bond at C12-C13, modified thiazole | ~2.0 | nih.gov |

These systematic modifications demonstrate that the epothilone scaffold is highly amenable to chemical variation, allowing for the fine-tuning of its biological and physicochemical properties. ethz.chpnas.org

Elucidation of Structural Parameters Influencing Epoxide Stability and Chemical Reactivity

Epoxides are inherently reactive due to the strain in the three-membered ring. numberanalytics.com This reactivity can be modulated by:

Substitution: The nature and number of substituents on the epoxide carbons influence stability. Generally, alkyl groups can stabilize the epoxide ring relative to the parent oxirane.

Macrocyclic Strain: The conformation of the macrocycle can impose additional strain on the epoxide ring or, conversely, shield it from nucleophilic attack. In some macrocyclic systems, the conformational bias can lead to highly stereoselective epoxidation reactions during synthesis. chemrxiv.orgnih.gov For example, the stereoselective epoxidation of a precursor macrocycle can be influenced by the directing effects of nearby functional groups, leading to the formation of a single epoxide diastereomer. nih.gov

Electronic Effects: Electron-withdrawing groups near the epoxide can increase its electrophilicity and susceptibility to nucleophilic ring-opening.

The reactivity of the epoxide ring is central to its biological function and potential metabolic pathways. The ring-opening reaction can proceed under acidic or basic conditions with a wide range of nucleophiles. rsc.orgnih.gov The regioselectivity of this opening is dictated by steric hindrance and electronic factors, typically with the nucleophile attacking the less substituted carbon under neutral or basic conditions.

| Structural Parameter | Effect on Reactivity | Example/Mechanism | Reference |

|---|---|---|---|

| Ring Strain | Increases reactivity toward nucleophiles | Three-membered ring is highly strained | numberanalytics.com |

| Macrocyclic Conformation | Can enhance or decrease reactivity by altering strain or accessibility | Conformational steering can favor one face for epoxidation | chemrxiv.org |

| Neighboring Groups | Directing groups can lead to stereoselective reactions | A nearby hydroxyl group can direct an oxidizing agent | nih.gov |

| Nucleophile | Determines the product of ring-opening | Can be external (e.g., water, thiols) or internal (intramolecular cyclization) | rsc.orgnih.gov |

Understanding these parameters is crucial for designing stable analogues and for predicting how these molecules will interact in a complex chemical or biological environment. chemrxiv.org

Investigation of Molecular Recognition and Binding Properties (non-clinical, e.g., enzyme-substrate interactions in in vitro models)

The biological activity of epothilones stems from their ability to bind to β-tubulin, stabilizing microtubules and inducing cell cycle arrest. nih.gov This non-covalent interaction is a classic example of molecular recognition, where the specific three-dimensional shape and distribution of functional groups on the epothilone molecule allow it to fit precisely into a binding pocket on the protein surface. nih.gov

In vitro models are essential for studying these interactions. Key techniques include:

Tubulin Polymerization Assays: These experiments measure the ability of a compound to promote the assembly of tubulin into microtubules, often detected by an increase in turbidity. nih.gov

X-ray Crystallography and NMR Spectroscopy: These methods can provide high-resolution structural information about the compound when it is bound to its target protein, revealing the specific amino acid residues involved in the interaction. researchgate.net

Enzyme-Substrate Interaction Studies: While epothilones primarily target a structural protein, other epoxide-containing natural products function as enzyme inhibitors. nih.gov For these, in vitro kinetic assays are used to determine inhibition constants (Kᵢ) and the mechanism of inhibition. For example, epoxide-containing peptidomimetics have been designed as inhibitors for cysteine proteases like calpain, where the epoxide acts as an electrophilic "warhead" that covalently modifies the active site cysteine. nih.gov Soluble epoxide hydrolase (sEH) is another enzyme target for which potent inhibitors have been developed, with in vitro assays being crucial for determining their efficacy and residence time on the target. acs.org

The binding affinity of different analogues can vary significantly, correlating with their biological potency. For instance, the higher activity of Epothilone B compared to Epothilone A has been partly attributed to a higher binding affinity for tubulin. researchgate.net

| Inhibitor Class | Target Enzyme | Inhibitor Example | Potency (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|---|

| Peptidomimetic Epoxides | Calpain-1 | E-64 | Non-selective, potent | nih.gov |

| Urea-based Inhibitors | Soluble Epoxide Hydrolase (human) | Inhibitor 6 | Kᵢ = 0.8 nM | acs.org |

| Sulfonamide-based Inhibitors | Soluble Epoxide Hydrolase (human) | Inhibitor 31 | Kᵢ = 0.5 nM | acs.org |

These in vitro studies are fundamental to understanding the molecular basis of action and for the rational design of new compounds with enhanced binding properties. nih.govacs.org

Conformational Analysis and its Impact on Stereochemical Outcomes

Macrocycles like the epothilones are not rigid structures; they exist as an ensemble of interconverting conformations in solution. nih.govacs.org The preferred conformation, or the distribution of conformers, has a profound impact on the molecule's properties, including its reactivity and ability to bind to a biological target. researchgate.net The conformation that is active at the binding site (the "bioactive conformation") may not be the lowest energy conformation in solution. nih.gov

Conformational analysis is typically performed using a combination of experimental techniques and computational modeling:

NMR Spectroscopy: Nuclear Overhauser Effect (NOE) data provides information about through-space distances between protons, which can be used to define the three-dimensional shape of the molecule in solution. researchgate.net

Computational Modeling: Methods like molecular dynamics (MD) simulations and Monte Carlo conformational searches are used to generate a large number of possible conformations and calculate their relative energies. nih.govacs.org

Studies on epothilones have shown that the 16-membered macrocycle adopts a well-defined conformation in solution, which is remarkably similar to the conformation observed when bound to tubulin. researchgate.net This pre-organization means that the molecule does not need to pay a large energetic penalty to adopt the correct shape for binding, which contributes to its high affinity.

The conformation of the macrocycle also directly influences the stereochemical outcome of its reactions. chemrxiv.org For example, during synthesis, the stereoselectivity of an epoxidation reaction can be dictated by the conformational preference of the macrocyclic precursor, which may expose one face of a double bond to the reagent while shielding the other. chemrxiv.orgnih.gov This principle of "conformational steering" is a key tool in the stereocontrolled synthesis of complex natural products.

| Property | Method of Analysis | Key Finding for Epothilone-like Macrocycles | Reference |

|---|---|---|---|

| Solution Conformation | NMR Spectroscopy (NOE), Computational Modeling | Adopts a "pre-organized" conformation similar to the tubulin-bound state. | researchgate.net |

| Conformational Flexibility | Molecular Dynamics (MD) Simulations | The macrocycle is flexible, but certain regions like the thiazole side chain have preferred orientations. | nih.govacs.org |

| Impact on Reactivity | Kinetic Studies, Product Analysis | The dominant conformer can dictate the stereochemical outcome of reactions like epoxidation. | chemrxiv.org |

| Bioactive Conformation | Structure-based design, Mutagenesis | The conformation responsible for biological activity has been modeled and used to design rigidified analogues. | nih.gov |

Exploration of 1,10 Epoxydecompositin in Chemical Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

There is no available scientific literature detailing the use of 1,10-Epoxydecompositin as a chiral building block in asymmetric synthesis. The high reactivity of the epoxide ring, a three-membered cyclic ether, makes such compounds potentially valuable in stereoselective synthesis. wikipedia.org The ring strain allows for regioselective and stereoselective ring-opening reactions with a variety of nucleophiles, which is a foundational concept in the synthesis of complex chiral molecules. wikipedia.org However, without specific research on this compound, any discussion of its synthetic utility in this context would be purely speculative.

Potential as a Monomer or Cross-Linking Agent in Polymer Science

No studies have been published regarding the use of this compound as a monomer or cross-linking agent in polymer science. Generally, compounds containing two or more epoxide groups, known as diepoxides, can undergo ring-opening polymerization to form epoxy resins. acs.org These thermosetting polymers are known for their strong adhesive properties, chemical resistance, and mechanical strength. Given that the name "this compound" suggests the presence of an epoxide group, its potential to act as a monomer or to be functionalized for polymerization exists in principle. However, the lack of empirical data means its specific polymerization behavior, and the properties of any resulting polymer, are unknown.

Application as a Probe Molecule for Investigating Biochemical Pathways in vitro

There is no research available on the application of this compound as a probe molecule for studying biochemical pathways. Epoxides can be highly reactive towards biological nucleophiles such as the side chains of amino acids in proteins and DNA bases. acs.org This reactivity allows them to be used as probes to identify the active sites of enzymes or to study metabolic pathways. acs.orgnih.gov For instance, epoxide-containing compounds are known to be metabolites in various biological systems, often formed by the action of cytochrome P450 enzymes. acs.org The subsequent reactions of these epoxides can be tracked to understand downstream metabolic events. Without specific studies, the suitability of this compound for such applications remains undetermined.

Environmental Fate and Bioremediation Potential of Epoxide-Containing Compounds

While no environmental data exists specifically for this compound, the environmental behavior of epoxide-containing compounds as a class has been studied.

Environmental Fate: The environmental persistence and fate of epoxides are highly variable and depend on their specific chemical structure and the environmental conditions. Low molecular weight epoxides are often volatile. wikipedia.org The high reactivity of the epoxide ring means that these compounds can be susceptible to hydrolysis, breaking down in the presence of water to form diols. wikipedia.org However, some halogenated epoxides can be resistant to biodegradation and may persist in the environment. ontosight.ai The release of industrial epoxides, such as ethylene (B1197577) oxide and propylene (B89431) oxide, into the environment is a concern due to their large-scale production. epa.gov

Bioremediation Potential: The bioremediation of epoxide-containing compounds is an area of active research. Certain microorganisms possess enzymes called epoxide hydrolases, which can detoxify epoxides by catalyzing their hydrolysis to the corresponding diols. researchgate.net These enzymes are crucial for the metabolism and detoxification of both naturally occurring and xenobiotic epoxides. researchgate.net The potential of using bacteria and fungi that produce these enzymes for the bioremediation of contaminated sites is being explored. For example, some bacteria can utilize epoxides as a carbon source. researchgate.net

Table 1: General Information on this compound

| Property | Value | Source |

| CAS Number | 40072-67-1 | ebiohippo.com |

| Molecular Formula | C17H20O5 | ebiohippo.com |

Emerging Research Directions and Future Perspectives

The field of organic synthesis is undergoing a significant transformation, driven by the integration of computational tools, a growing emphasis on sustainability, and the development of highly selective catalytic systems. These advancements hold immense promise for the synthesis of complex natural products like 1,10-Epoxydecompositin. This section explores the emerging research directions and future perspectives that are poised to revolutionize the synthesis and accessibility of this and other structurally intricate epoxides.

常见问题

Q. What methodologies are recommended for synthesizing 1,10-Epoxydecompositin to ensure reproducibility in academic research?

To synthesize this compound, prioritize protocols that include:

- Detailed reaction conditions : Temperature, solvent systems, and catalyst ratios (e.g., epoxy-amine mixtures require exact stoichiometry for crosslinking) .

- Compound characterization : Use NMR, FTIR, and mass spectrometry to confirm structural integrity. Report retention times and purity thresholds (e.g., ≥95% for kinetic studies) .

- Batch documentation : Log reagent sources (manufacturer, lot numbers) and environmental controls (humidity, inert atmosphere) to mitigate variability .

Q. How should researchers design initial experiments to characterize this compound’s physicochemical properties?

Adopt a tiered approach:

- Primary analysis : Measure melting point, solubility in polar/nonpolar solvents, and thermal stability via TGA/DSC .

- Spectroscopic profiling : Assign peaks in NMR spectra (e.g., epoxy ring protons at δ 3.5–4.5 ppm) and correlate with computational models .

- Crystallography : Use XRD to resolve stereochemistry, especially if the compound exhibits polymorphic behavior .

Q. What statistical methods are essential for analyzing preliminary data on this compound’s reactivity?

- Descriptive statistics : Report mean ± SD for triplicate measurements of reaction yields or degradation rates .

- Error analysis : Calculate propagated uncertainties for derived parameters (e.g., activation energy from Arrhenius plots) .

- Baseline comparisons : Use t-tests to validate differences between control and experimental groups (e.g., catalytic efficiency) .

Q. How can researchers ensure rigorous data presentation for this compound studies?

- Raw data inclusion : Provide appendices with unprocessed spectra, chromatograms, and instrument outputs .

- Processed data tables : Highlight key metrics (e.g., IC50, EC50) with significant figures aligned with measurement precision .

- Visualization standards : Label all axes (SI units), use error bars, and avoid misleading scaling in kinetic plots .

Q. What are the minimum reporting standards for interdisciplinary studies involving this compound?

- Contextual clarity : Define the compound’s role in each discipline (e.g., ligand in coordination chemistry vs. fluorescent probe in biology) .

- Method adaptation : Justify modifications to protocols when applied in non-native fields (e.g., adjusting pH for biomedical assays) .

- Ethical compliance : Disclose safety protocols for handling reactive intermediates or biological specimens .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis while minimizing side products?

- DoE (Design of Experiments) : Vary catalysts (e.g., Lewis acids vs. organocatalysts), temperatures, and solvent polarities in a factorial design to identify optimal parameters .

- In-situ monitoring : Use HPLC or Raman spectroscopy to track epoxy ring-opening kinetics and intermediate stability .

- Post-hoc analysis : Apply multivariate regression to correlate side-product formation with specific variables (e.g., excess oxidizing agents) .

Q. What strategies resolve contradictions in catalytic activity data for this compound-metal complexes?

- Replicate under controlled conditions : Isolate variables like moisture content or ligand-to-metal ratios .

- Cross-validation : Compare results from multiple techniques (e.g., UV-Vis titration vs. ITC for binding constants) .

- Meta-analysis : Review literature for systemic biases (e.g., solvent polarity effects on reported IC50 values) .

Q. How should advanced spectral data (e.g., 2D NMR, EPR) be interpreted to confirm this compound’s coordination geometry?

- COSY/NOESY : Identify through-space couplings to assign stereochemistry at the epoxy junction .

- EPR simulations : Fit experimental spectra to ligand field models to determine metal oxidation states and symmetry .

- Comparative databases : Cross-reference with crystallographic data from the Cambridge Structural Database .

Q. What computational methods enhance the understanding of this compound’s mechanistic pathways?

- DFT calculations : Map potential energy surfaces for ring-opening reactions, including solvent effects via implicit models .

- MD simulations : Probe conformational flexibility in biological environments (e.g., binding pocket dynamics) .

- Machine learning : Train models on kinetic data to predict optimal synthetic routes or degradation profiles .

What unresolved questions warrant future research on this compound?

- Long-term stability : Investigate hydrolytic degradation mechanisms under physiological conditions .

- Structure-activity relationships : Systematically modify substituents to enhance selectivity in catalytic or therapeutic applications .

- Eco-toxicology : Assess environmental persistence using OECD guidelines for biodegradation and bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。